Fenclofenac Ethyl Ester

概要

説明

Fenclofenac Ethyl Ester is a non-steroidal anti-inflammatory drug (NSAID) derivative of fenclofenac. It is known for its potential therapeutic effects and low toxicity. This compound is used to treat pain and inflammation and has gained attention due to its promising pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: Fenclofenac Ethyl Ester can be synthesized through the esterification of fenclofenac with ethanol in the presence of an acid catalyst. The reaction typically involves heating fenclofenac and ethanol with concentrated sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure ester .

化学反応の分析

Types of Reactions: Fenclofenac Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to fenclofenac and ethanol in the presence of an acid or base.

Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Transesterification: Common reagents include alcohols and catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Fenclofenac and ethanol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Fenclofenac Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the study of esterification and hydrolysis reactions.

Biology: The compound is studied for its anti-inflammatory and immunosuppressive properties.

Medicine: It is investigated for its potential use in treating inflammatory conditions and pain management.

Industry: this compound is used in the formulation of pharmaceutical products due to its stability and efficacy.

作用機序

Fenclofenac Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is responsible for the inflammatory response .

類似化合物との比較

Fenclofenac: The parent compound of Fenclofenac Ethyl Ester, also an NSAID with similar anti-inflammatory properties.

Ibuprofen: Another NSAID commonly used for pain and inflammation, but with a different chemical structure.

Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its ester functional group, which can be hydrolyzed to release the active fenclofenac. This esterification can enhance the compound’s pharmacokinetic properties, such as improved absorption and prolonged duration of action.

生物活性

Fenclofenac ethyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac, exhibits significant biological activity, particularly in anti-inflammatory and endocrine modulation contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

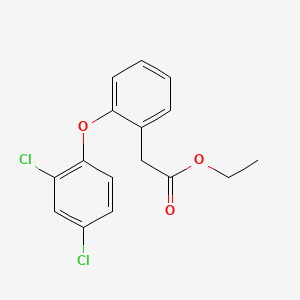

Chemical Structure and Properties

This compound is characterized by its ester functional group, which influences its pharmacokinetic properties compared to its parent compound, fenclofenac. The structural formula can be represented as follows:

This compound is known for its enhanced lipophilicity, which may lead to improved absorption and bioavailability.

Anti-inflammatory Activity

this compound exhibits potent anti-inflammatory properties. Studies have demonstrated that it inhibits the cyclooxygenase (COX) enzyme activity, leading to decreased synthesis of prostaglandins, which are mediators of inflammation. This mechanism is crucial in treating conditions characterized by chronic inflammation.

Endocrine Modulation

Research has shown that fenclofenac can affect thyroid hormone binding. In a clinical study involving male volunteers, fenclofenac was found to competitively inhibit the binding of thyroxine (T4) and triiodothyronine (T3) to thyroxine-binding globulin (TBG). This resulted in significant reductions in serum concentrations of these hormones, suggesting a potential impact on thyroid function .

Case Studies and Clinical Findings

-

Thyroid Function Study

A 4-week clinical trial assessed the effects of fenclofenac on thyroid function in eight male participants. The results indicated: Following treatment cessation, hormone levels returned to baseline within four weeks. -

Cocrystal Formation Study

Another investigation focused on the cocrystallization of this compound with diclofenac acid. The study revealed:

Biological Activity Summary Table

Research Implications

The biological activity of this compound suggests potential applications beyond traditional NSAID use. Its ability to modulate thyroid hormone levels indicates possible therapeutic roles in endocrine disorders. Additionally, its enhanced stability and efficacy when formulated as a cocrystal could lead to novel drug delivery systems that maximize therapeutic outcomes while minimizing side effects.

特性

IUPAC Name |

ethyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16(19)9-11-5-3-4-6-14(11)21-15-8-7-12(17)10-13(15)18/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMOXAWKYALFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。